

Role of (+)-Fucose in N-linked glycosylation

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Compound of Interest

Compound Name: (+)-Fucose

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An In-depth Technical Guide on the Role of **(+)-Fucose** in N-linked Glycosylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, trafficking, and function.^{[1][2][3]} N-linked glycosylation, where glycans are attached to the asparagine (Asn) residue of an Asn-X-Ser/Thr sequon, is one of the most common forms. Fucosylation, the addition of the deoxyhexose sugar L-fucose, is a terminal modification in this process that plays a profound role in a multitude of biological events, including cell adhesion, signal transduction, and immune responses.^{[4][5][6][7]}

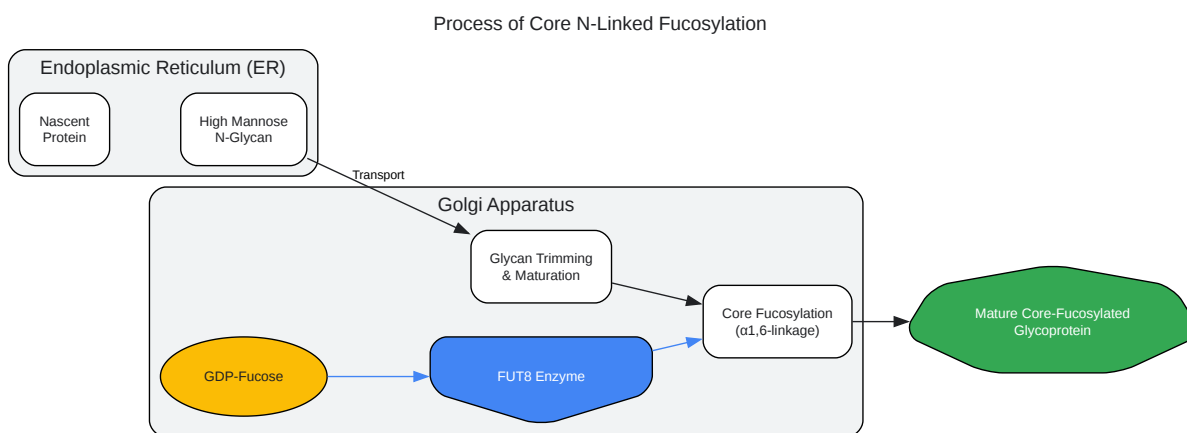
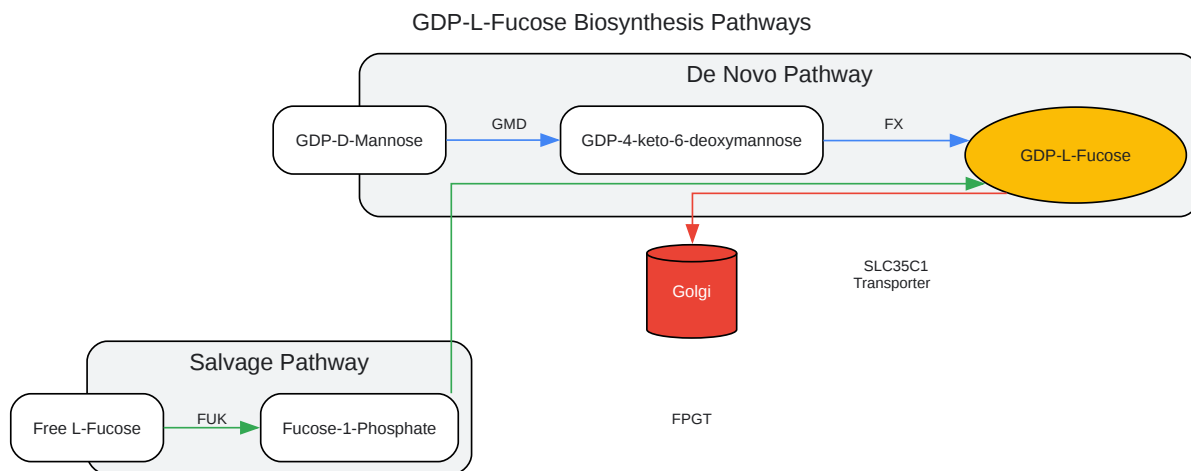
This guide provides a comprehensive technical overview of the role of **(+)-Fucose**, specifically in its biologically active L-fucose form, in N-linked glycosylation. We will delve into the biosynthetic pathways, enzymatic machinery, functional implications, and its significance in disease and therapeutic development.

Biosynthesis of GDP-L-Fucose: The Activated Fucose Donor

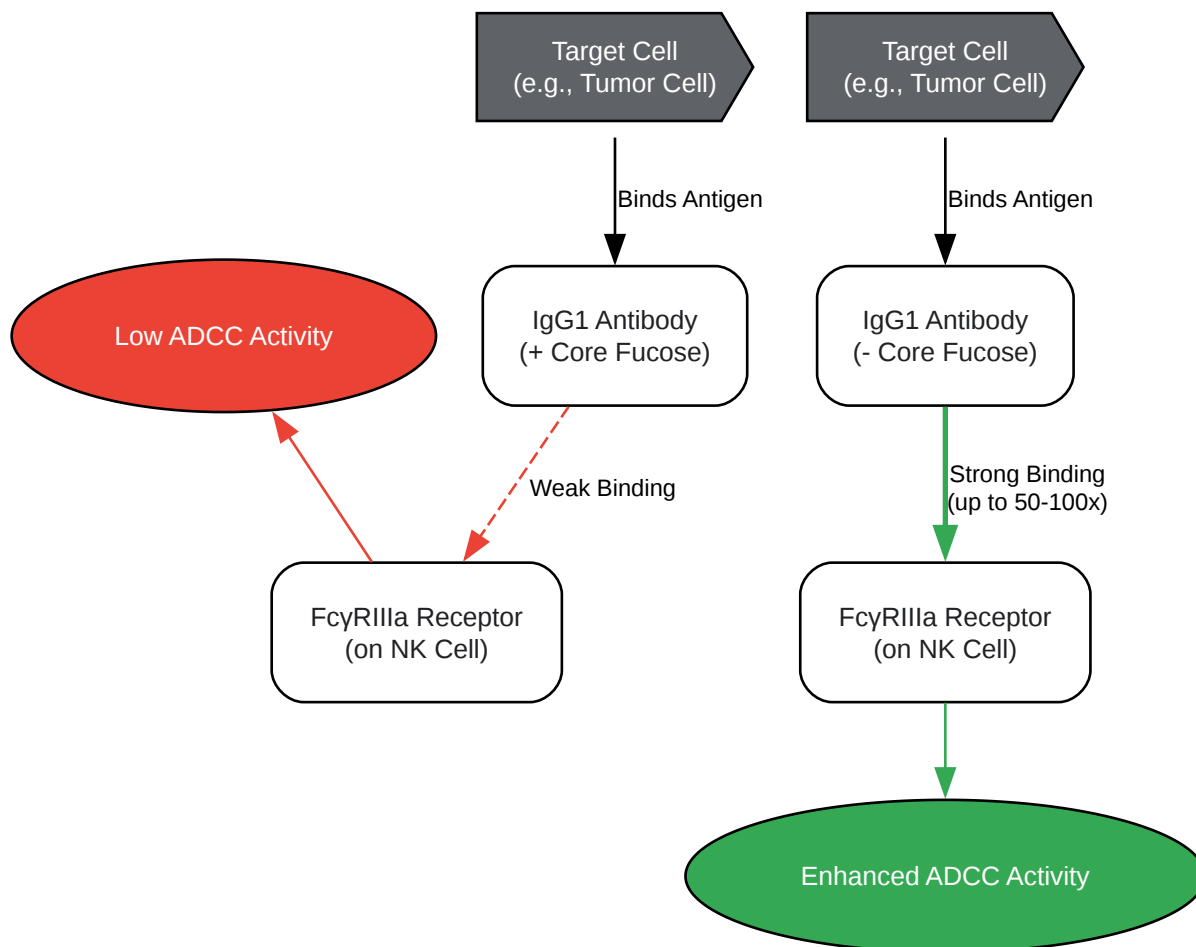
For fucose to be incorporated into glycans, it must first be activated into Guanosine Diphosphate-L-fucose (GDP-fucose). Mammalian cells utilize two primary pathways for its synthesis: the de novo pathway and the salvage pathway.^{[8][9]}

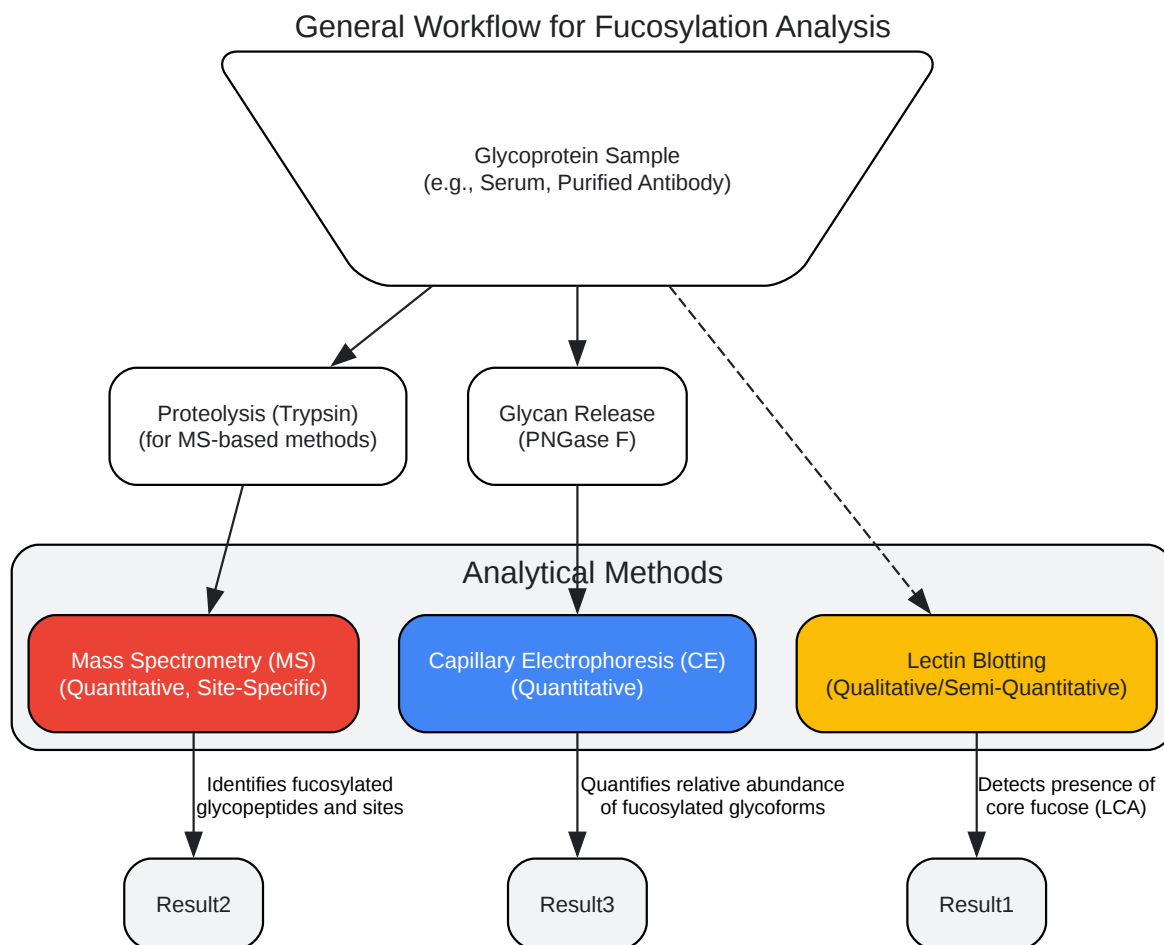
- **De Novo Pathway:** This is the principal route for GDP-fucose synthesis. It begins with GDP-D-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction within the cytosol.[\[10\]](#) The first step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), and the second by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[\[10\]](#)[\[11\]](#)
- **Salvage Pathway:** This pathway utilizes free L-fucose, which can be derived from extracellular sources or the lysosomal degradation of fucosylated glycoconjugates.[\[11\]](#) Free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[\[10\]](#)

Recent studies suggest that GDP-fucose may exist in distinct cytoplasmic pools, and different fucosyltransferases may preferentially utilize GDP-fucose from different origins.[\[12\]](#)[\[13\]](#)



Impact of Core Fucosylation on ADCC





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